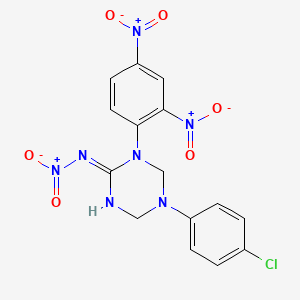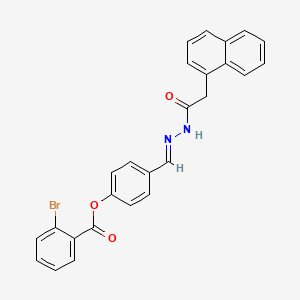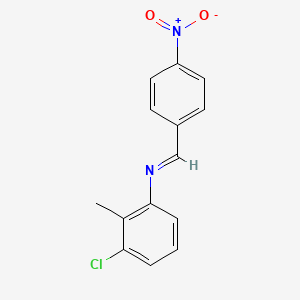![molecular formula C23H39N3S B11540357 [(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile](/img/structure/B11540357.png)
[(Hexadecylsulfanyl)(prop-2-en-1-ylamino)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile est un composé organique caractérisé par sa structure unique, qui comprend un groupe hexadécylsulfanyl, un groupe prop-2-én-1-ylamino et un fragment propanedinitrile
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du [(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile implique généralement un processus en plusieurs étapes :
Formation de l’intermédiaire hexadécylsulfanyl : Cette étape implique la réaction de l’hexadécylthiol avec un précurseur halogéné approprié dans des conditions basiques pour former l’intermédiaire hexadécylsulfanyl.
Introduction du groupe prop-2-én-1-ylamino : L’intermédiaire est ensuite mis en réaction avec un dérivé d’allylamine dans des conditions contrôlées pour introduire le groupe prop-2-én-1-ylamino.
Formation du fragment propanedinitrile : Enfin, le composé est mis en réaction avec le malononitrile dans des conditions basiques pour former le fragment propanedinitrile, ce qui complète la synthèse.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
[(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les groupes nitrile peuvent être réduits en amines dans des conditions appropriées.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène (H₂O₂) et l’acide m-chloroperoxybenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou l’hydrogénation catalytique peuvent être utilisés.
Substitution : Des nucléophiles tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés en présence d’une base.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines primaires ou secondaires.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En chimie, le [(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des groupes sulfanyl et nitrile sur les systèmes biologiques. Il peut également servir de précurseur pour la synthèse de molécules bioactives.
Médecine
Les applications potentielles en médecine comprennent le développement de nouveaux produits pharmaceutiques. La structure unique du composé pourrait être exploitée pour concevoir des médicaments ayant des activités biologiques spécifiques.
Industrie
Dans l’industrie, le [(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile peut être utilisé dans la production de produits chimiques et de matériaux de spécialité. Sa capacité à subir diverses réactions chimiques le rend utile dans la synthèse de polymères et d’autres matériaux de pointe.
Applications De Recherche Scientifique
2-[(HEXADECYLSULFANYL)[(PROP-2-EN-1-YL)AMINO]METHYLIDENE]PROPANEDINITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du [(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile dépend de son application spécifique. En général, le composé peut interagir avec des cibles moléculaires par le biais de ses groupes sulfanyl, amino et nitrile. Ces interactions peuvent moduler l’activité des enzymes, des récepteurs ou d’autres protéines, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
[(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]malononitrile : Structure similaire, mais avec un fragment malononitrile.
[(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]acétonitrile : Structure similaire, mais avec un fragment acétonitrile.
Unicité
Le [(Hexadécylsulfanyl)(prop-2-én-1-ylamino)méthylidène]propanedinitrile est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C23H39N3S |
|---|---|
Poids moléculaire |
389.6 g/mol |
Nom IUPAC |
2-[hexadecylsulfanyl-(prop-2-enylamino)methylidene]propanedinitrile |
InChI |
InChI=1S/C23H39N3S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-27-23(26-18-4-2)22(20-24)21-25/h4,26H,2-3,5-19H2,1H3 |
Clé InChI |
WQNDAOSHKMAABL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC(=C(C#N)C#N)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile](/img/structure/B11540281.png)
![Acetamide, N-(2,6-diethylphenyl)-2-[[6-[[(4-nitrophenyl)methylene]amino]-2-benzothiazolyl]thio]-](/img/structure/B11540289.png)
![2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(3-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11540292.png)
![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methylbenzoate](/img/structure/B11540296.png)
![N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11540299.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11540311.png)



![2-bromo-6-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11540330.png)
![2-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11540332.png)
![Ethyl 2-{[({2-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxoethyl}sulfanyl)acetyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11540337.png)
![2,4-Dibromo-6-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]phenol](/img/structure/B11540341.png)
